molecular formula C9H11NO3 B14692965 Ethenoxyethene;1-methylpyrrole-2,5-dione CAS No. 29465-91-6

Ethenoxyethene;1-methylpyrrole-2,5-dione

Cat. No.: B14692965
CAS No.: 29465-91-6
M. Wt: 181.19 g/mol
InChI Key: LRFBKLIPFLIJFD-UHFFFAOYSA-N
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Description

Ethenoxyethene;1-methylpyrrole-2,5-dione is a chemical compound with a unique structure that combines the properties of both ethenoxyethene and 1-methylpyrrole-2,5-dione. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenoxyethene;1-methylpyrrole-2,5-dione typically involves the reaction of ethenoxyethene with 1-methylpyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenoxyethene;1-methylpyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethenoxyethene;1-methylpyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethenoxyethene;1-methylpyrrole-2,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2,5-dione: Shares the pyrrole-dione structure but lacks the ethenoxyethene moiety.

    N-Methyl maleic imide: Similar in structure but with different functional groups.

Uniqueness

Ethenoxyethene;1-methylpyrrole-2,5-dione is unique due to its combined structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

29465-91-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethenoxyethene;1-methylpyrrole-2,5-dione

InChI

InChI=1S/C5H5NO2.C4H6O/c1-6-4(7)2-3-5(6)8;1-3-5-4-2/h2-3H,1H3;3-4H,1-2H2

InChI Key

LRFBKLIPFLIJFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC1=O.C=COC=C

Origin of Product

United States

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